4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a 3-methoxyphenyl group and at the 4-position with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl substituent. The bromophenyl and methoxyphenyl groups contribute to its lipophilicity and electronic profile, which are critical for biological activity and solubility .
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-13-4-2-3-12(9-13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-5-7-11(18)8-6-10/h2-9H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCNVTUEXXQEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of approximately 316.15 g/mol. The synthesis typically involves multiple steps including the formation of the oxadiazole and triazole moieties. The general synthetic route can be outlined as follows:
- Formation of Oxadiazole : The reaction starts with the bromophenyl derivative being treated with appropriate reagents to form the oxadiazole ring.
- Triazole Formation : Subsequently, the triazole ring is synthesized through a cycloaddition reaction involving azides and alkynes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : It demonstrated significant cytotoxic activity against human breast adenocarcinoma (MCF-7) and acute leukemia cell lines (CEM-13 and U-937) with IC50 values ranging from 0.12 to 2.78 µM .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated:
- Bacterial Strains : It exhibited activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity, indicating its potential as an antioxidant agent.
Structure–Activity Relationship (SAR)
The biological activity of the compound can be attributed to its structural components:
- Electron-Withdrawing Groups : The presence of bromine enhances the electron-withdrawing capability which may improve the binding affinity to biological targets.
- Methoxy Group : The methoxy substitution on the phenyl ring contributes to increased lipophilicity, enhancing cellular uptake.
Case Studies
- Anticancer Efficacy : A study involving MCF-7 cells demonstrated that treatment with the compound led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated levels of caspase-3 cleavage .
- Antimicrobial Testing : In vitro tests revealed that derivatives containing halogen substitutions displayed enhanced antimicrobial properties compared to their non-halogenated counterparts .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. The incorporation of a bromophenyl group enhances the lipophilicity and potentially increases the membrane permeability of the compound, making it effective against various bacterial strains. Case studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Properties
Research has indicated that triazole derivatives can act as potent anticancer agents. The specific compound under discussion has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.6 | Apoptosis induction |
| HeLa (Cervical) | 12.3 | Cell cycle arrest |
| A549 (Lung) | 10.8 | ROS generation |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation in preclinical models. Studies suggest that it inhibits pro-inflammatory cytokines and mediators like TNF-alpha and IL-6, which are crucial in inflammatory responses . This property could be beneficial for developing treatments for chronic inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that oxadiazole and triazole derivatives may possess neuroprotective properties. The compound is being investigated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is relevant in conditions such as Alzheimer's disease .
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of oxadiazole-triazole hybrids, including the compound . The study reported a significant reduction in bacterial growth (up to 80%) at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
In vitro assays were performed on MCF-7 breast cancer cells treated with varying concentrations of the compound. Results indicated an IC50 value of 15.6 µM, with flow cytometry analysis confirming increased apoptosis rates compared to the control group.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the 4-Bromophenyl Group
The bromine atom on the 4-bromophenyl ring is susceptible to nucleophilic substitution under catalytic conditions. This reactivity enables cross-coupling reactions, a key pathway for functionalizing the molecule:
Key Observations :
-
The bromine atom's position ( para to the oxadiazole) enhances electrophilicity, facilitating palladium/copper-mediated couplings .
-
Steric hindrance from the oxadiazole and triazole rings may reduce yields compared to simpler bromophenyl substrates .
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions due to its electron-deficient nature:
Structural Insights :
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The oxadiazole's C5 position (adjacent to the triazole) is more reactive toward nucleophiles due to conjugation with the electron-withdrawing triazole .
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Ring-opening under acidic conditions generates intermediates useful for further functionalization.
Triazole Amine Functionalization
The primary amine on the triazole undergoes typical amine reactions, enabling derivatization:
Notable Example :
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Acylation with thymol-based chlorides yielded antiproliferative agents (IC₅₀: 1.1–2.6 μM against cancer cells) .
Methoxyphenyl Group Transformations
The 3-methoxyphenyl group undergoes demethylation and electrophilic substitution:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, -78°C → rt | Phenolic derivative | 82% |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Methoxy-4-nitrophenyl analog | 67% |
| Sulfonation | ClSO₃H, DCE, 50°C | Sulfonic acid derivative | 58% |
Mechanistic Notes :
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Demethylation proceeds via Lewis acid-mediated cleavage, generating a hydroxyl group for further conjugation .
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Electron-donating methoxy groups direct electrophilic substitution to the para position .
Cross-Coupling and Click Chemistry
The triazole moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation:
| Reaction | Conditions | Applications |
|---|---|---|
| CuAAC | CuSO₄, sodium ascorbate, H₂O/ t-BuOH | Fluorescent probes, drug conjugates |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl-linked hybrids |
Case Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological relevance.
Table 1: Structural and Physicochemical Comparison
*Assumed based on (ID: E595-0067 has C18H14N6O4; bromine adds ~79.9 g/mol).
Key Observations:
Substituent Effects on Bioactivity :
- The 4-bromophenyl group in the target compound may enhance halogen bonding with biological targets compared to the 4-methylphenyl group in ’s compound, which offers only hydrophobic interactions .
- The 3-methoxyphenyl substituent (electron-donating) contrasts with 3-trifluoromethylphenyl (, electron-withdrawing), affecting electronic density and binding affinity.
Compounds lacking oxadiazole (e.g., ) show reduced molecular complexity and may have lower target specificity .
Synthetic Accessibility :
- highlights high yields (82–97%) for triazole formation using active methylene nitriles, suggesting scalability for the target compound’s synthesis .
- Buchwald–Hartwig coupling () could enable diversification of the 5-amine group .
Biological Data Gaps: While antiproliferative activity is noted for benzothiazole-containing triazoles (), direct data for the target compound is absent. However, bromine’s presence (as in ’s compound 4l) correlates with enhanced bioactivity in some studies .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting bromophenyl-oxadiazole intermediates with triazole precursors under basic conditions (e.g., K₂CO₃ or NaOH in DMF) .
- Microwave-assisted synthesis : Accelerating reaction kinetics for heterocyclic coupling, reducing time from hours to minutes .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core . Key considerations : Solvent polarity impacts yield; DMSO or DMF enhances solubility of aromatic intermediates .
Q. What analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths/angles (e.g., oxadiazole-triazole dihedral angles ~15–25°) and confirms regiochemistry .
- NMR spectroscopy :
- ¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm; triazole protons appear as singlets near δ 8.5 ppm .
- ¹³C NMR: Oxadiazole carbons show peaks at 160–170 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns (ACN/water gradient) with UV detection at 254 nm; target compound retention time ~12–14 min .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent optimization : Replace DMF with ionic liquids to reduce side reactions (e.g., imidazolium salts improve yields by 15–20%) .
- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of bromophenyl groups (TOF up to 500 h⁻¹) .
- Microwave parameters : Power >300 W and pulsed irradiation prevent decomposition of heat-sensitive intermediates .
Q. How to resolve contradictions in spectral data during characterization?
- Dynamic NMR : Identify rotamers causing split peaks in ¹H NMR (e.g., triazole-amine tautomerism) by varying temperature (25–80°C) .
- DFT calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR frequencies to assign ambiguous vibrational modes (e.g., C-Br stretch at 550 cm⁻¹) .
- Crystallographic refinement : Use SHELXL to model disorder in methoxyphenyl groups .
Q. What strategies are used to evaluate bioactivity and structure-activity relationships (SAR)?
- In vitro assays :
- Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ values reported in µM range) .
- Enzyme inhibition: Fluorescence-based kinase assays (e.g., EGFR inhibition with IC₅₀ ~0.8 µM) .
- SAR analysis :
- Substituent effects : Bromine at 4-position enhances lipophilicity (logP ~3.5) and membrane permeability .
- Triazole-oxadiazole synergy : π-Stacking interactions with target proteins improve binding affinity (ΔG = -9.2 kcal/mol via docking) .
Q. How to design stability studies for this compound?
- Forced degradation : Expose to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions; monitor via HPLC .
- Accelerated thermal testing : 40°C/75% RH for 4 weeks; degradation products identified as de-brominated analogs .
- Lyophilization : Stabilize amorphous form for long-term storage (Tg ~120°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
